molecular formula C24H28ClN3O4S B2569708 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1215523-78-6

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No. B2569708
CAS RN: 1215523-78-6
M. Wt: 490.02
InChI Key: QFZDFVXUOWUYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H28ClN3O4S and its molecular weight is 490.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, which share structural similarities to the compound through the presence of nitrogen-containing rings, have been extensively reviewed for their antitumor activity. Compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have shown promising results in preclinical testing stages, highlighting the potential of nitrogen-containing heterocycles in cancer research (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Analytical Methods for Antioxidant Activity

The assessment of antioxidant activity is crucial in the development of compounds for various applications, including neuroprotection and cancer prevention. Methods such as ORAC, HORAC, TRAP, and TOSC tests, among others, are critical for determining the antioxidant capacity of compounds. These methods rely on spectrophotometry and can be applied to a wide range of samples, suggesting a potential application in evaluating the antioxidant properties of the compound (Munteanu, I., & Apetrei, C., 2021).

Neurobiology of Mood, Anxiety, and Emotions

Research on the antidepressant tianeptine has revealed the importance of structural and functional plasticity in brain regions associated with emotional learning. The interplay between neurotransmitter systems and the role of compounds with structural similarities to tricyclic antidepressant agents are emphasized, indicating a potential research application for the compound in mood and anxiety disorders (McEwen, B., & Olié, J., 2005).

Treatment of Organic Pollutants with Redox Mediators

The enzymatic approach to the remediation of organic pollutants, where redox mediators enhance the degradation efficiency, highlights a potential application in environmental science. This suggests the compound could be explored for its efficacy in degrading recalcitrant compounds in wastewater treatment (Husain, M., & Husain, Q., 2007).

properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S.ClH/c1-16-13-17(2)22-19(14-16)25-24(32-22)27(6-5-26-7-9-29-10-8-26)23(28)18-3-4-20-21(15-18)31-12-11-30-20;/h3-4,13-15H,5-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZDFVXUOWUYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC5=C(C=C4)OCCO5)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.